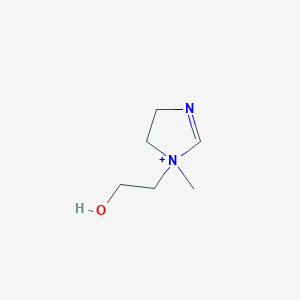
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium is a chemical compound with a unique structure that includes a hydroxyethyl group and a methyl group attached to an imidazolium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium can be achieved through several methods. One common approach involves the reaction of imidazole with ethylene oxide in the presence of a base, followed by methylation using methyl iodide. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced to form a dihydroimidazole derivative.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides or aryl halides are typically used as reagents in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various alkyl or aryl-substituted imidazolium compounds.
科学的研究の応用
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the imidazolium ring can participate in π-π interactions and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Similar in having a hydroxyethyl group but differs in the presence of a methacrylate group.
1-(2-Hydroxyethyl)piperazine: Similar in having a hydroxyethyl group but differs in the presence of a piperazine ring.
Methyldiethanolamine (MDEA): Similar in having a hydroxyethyl group but differs in the presence of a diethanolamine structure.
Uniqueness
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium is unique due to its imidazolium ring structure, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and methyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
特性
CAS番号 |
113289-83-1 |
|---|---|
分子式 |
C6H13N2O+ |
分子量 |
129.18 g/mol |
IUPAC名 |
2-(1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol |
InChI |
InChI=1S/C6H13N2O/c1-8(4-5-9)3-2-7-6-8/h6,9H,2-5H2,1H3/q+1 |
InChIキー |
AERBHQYSUWNIDS-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCN=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
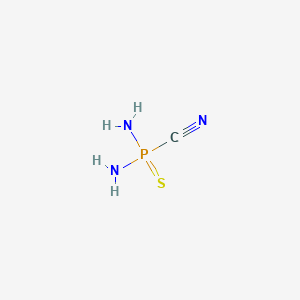

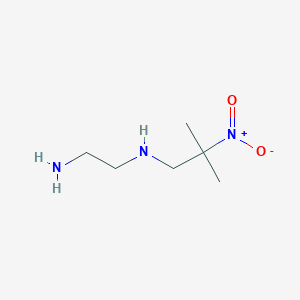
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
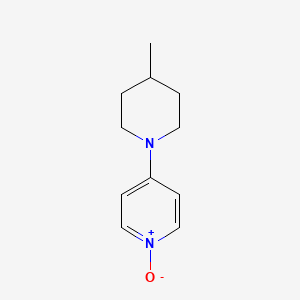
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
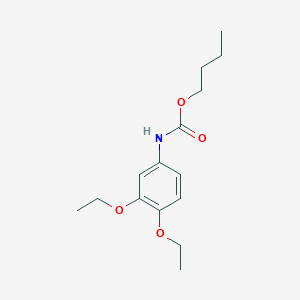
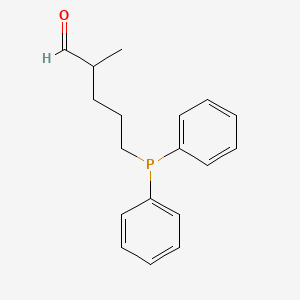

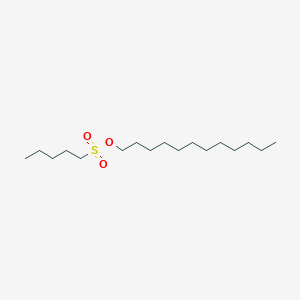
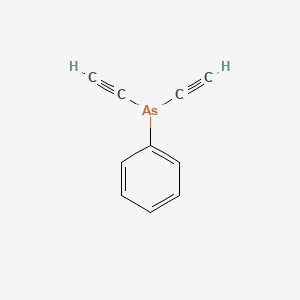
![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
